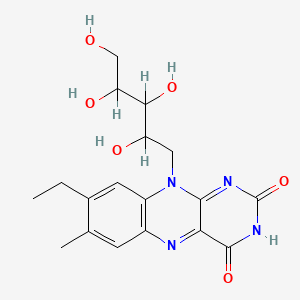

7-Methyl-8-ethylflavine

説明

Structure

3D Structure

特性

CAS番号 |

5720-14-9 |

|---|---|

分子式 |

C18H22N4O6 |

分子量 |

390.4 g/mol |

IUPAC名 |

8-ethyl-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C18H22N4O6/c1-3-9-5-11-10(4-8(9)2)19-14-16(20-18(28)21-17(14)27)22(11)6-12(24)15(26)13(25)7-23/h4-5,12-13,15,23-26H,3,6-7H2,1-2H3,(H,21,27,28) |

InChIキー |

LACNUOWYRQHGNL-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |

正規SMILES |

CCC1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |

他のCAS番号 |

5720-14-9 |

同義語 |

7-methyl-8-ethyl-10-(1'-D-ribityl)isoalloxazine 7-methyl-8-ethylflavin |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Methyl 8 Ethylflavine

Regioselective Alkylation Strategies for Isoalloxazine Core Functionalization

The functionalization of the isoalloxazine core, particularly the introduction of alkyl groups at specific positions, is a key challenge in flavin synthesis. Regioselective alkylation is crucial for creating analogues like 7-Methyl-8-ethylflavine to probe the structure and function of flavoenzymes. uni-freiburg.deresearchgate.net The introduction of substituents into the benzenoid part of the flavin molecule modulates the accessibility and reactivity of the catalytic moiety. uni-freiburg.de

The synthesis of specifically substituted flavins often starts with appropriately substituted aromatic precursors. For this compound, a common precursor is 3-methyl-4-ethylphenol, which already contains the desired alkyl substitution pattern. The precise placement of the methyl and ethyl groups at what will become the 7 and 8 positions of the final isoalloxazine ring is thereby determined from the outset.

Further alkylation often occurs at the N10 position of the isoalloxazine ring to attach a side chain, such as the ribityl group found in riboflavin (B1680620) analogues. This is typically achieved through base-promoted alkylation, where a base is used to deprotonate the N10 position, making it nucleophilic for reaction with an alkyl halide. researchgate.net

Flavin-dependent enzymes themselves have been explored as catalysts for regioselective alkylation. Evolved photoenzymes, for instance, can control the regioselectivity of alkylation on aromatic substrates, demonstrating the potential for biocatalytic approaches to achieve specific functionalization patterns that are challenging through traditional chemical synthesis. researchgate.netosti.gov

Multi-Step Chemical Synthesis Protocols

Table 1: Key Synthetic Steps and Intermediates

| Step | Reaction Type | Starting Material Example | Intermediate/Product Example |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3-chloro-4-ethylaniline | Acylated aniline (B41778) derivative |

| 2 | Hydrogenolysis Dechlorination | Chlorinated precursor | Dechlorinated precursor |

| 3 | Cyclization/Condensation | Substituted o-phenylenediamine (B120857) | Isoalloxazine ring system |

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group (R-C=O) onto an aromatic ring. organic-chemistry.orgbyjus.commasterorganicchemistry.com In the context of flavin synthesis, this reaction can be used to introduce carbonyl functionalities on the aromatic precursor, which are later transformed into parts of the heterocyclic ring system.

The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion (RCO⁺). byjus.com This electrophile is then attacked by the electron-rich aromatic ring. youtube.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgyoutube.com

For the synthesis of a precursor to this compound, one might start with an appropriately substituted aniline derivative. A propionyl group could be introduced via Friedel-Crafts acylation to build the carbon skeleton necessary for the ethyl group at the C8 position.

Hydrogenolysis is a chemical reaction where a carbon-heteroatom bond is cleaved by the addition of hydrogen. nih.gov Dechlorination via hydrogenolysis specifically refers to the replacement of a chlorine atom with a hydrogen atom. nih.govnii.ac.jp This technique is particularly useful in organic synthesis for removing chlorine atoms that were used as protecting or directing groups.

In the synthesis of flavin precursors, a chlorine atom might be introduced to direct other substituents to specific positions on the aromatic ring. Once its purpose is served, it can be selectively removed. A patented five-step synthesis for a related compound, 3-methyl flavone-8-carboxylic acid, employs hydrogenolysis dechlorination as a key step. This method can be adapted for this compound synthesis. The process typically involves using a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethylene (B1197577) dichloride, under an atmosphere of hydrogen gas.

Table 2: Typical Conditions for Hydrogenolysis Dechlorination

| Parameter | Condition |

|---|---|

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Solvent | Ethylene dichloride or Toluene |

| Temperature | 50–60°C |

| Pressure | Hydrogen gas atmosphere |

| Yield | Approximately 90% for dechlorination steps |

This reductive dechlorination is a crucial tool in organohalide chemistry, allowing for the clean removal of halogen substituents. nih.govoup.com

Cyclization is the final key step in forming the characteristic tricyclic isoalloxazine ring of flavins. This is often achieved through a condensation reaction between a substituted o-phenylenediamine derivative and a pyrimidine (B1678525) derivative like alloxan (B1665706) or violuric acid. The specific substituents on the o-phenylenediamine determine the substitution pattern on the benzenoid ring of the final flavin.

Following the formation of the core ring structure, subsequent hydrolysis steps may be necessary. nih.govd-nb.info For instance, if the synthesis involved ester groups as part of the precursor molecules (e.g., to improve solubility or protect a carboxylic acid), these esters must be cleaved to yield the final flavin product. This is typically accomplished by treating the ester with a base, such as potassium hydroxide (B78521) (KOH) in an alcohol solvent, followed by acidification. sci-hub.se

Purity Assessment and Methodological Validation during Synthesis

Ensuring the purity and structural integrity of synthetic flavin analogues is paramount for their use in biochemical and biological studies. A variety of analytical techniques are employed throughout the synthesis and for the final product validation.

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the simultaneous quantification of flavins and their metabolites. nih.gov This method allows for the separation of the target compound from impurities, starting materials, and side products, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. For flavin analysis, a C18 or a pentafluorophenyl column is often used for separation. nih.gov

Other analytical methods include:

Elemental Analysis: Used to determine the empirical formula of the synthesized compound by measuring the percentage of carbon, hydrogen, and nitrogen. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the position of substituents on the isoalloxazine ring.

UV-Visible Spectroscopy: The characteristic absorption spectrum of the flavin chromophore provides information about its electronic structure and can be used for quantification.

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the flavin analogue, which are crucial for its function as a redox cofactor. researchgate.net

To ensure the stability of flavins during analysis, samples are often processed under low-light conditions and may require stabilizing agents like ascorbic acid in the extraction process. nih.govcreative-proteomics.com The purity of standards used for calibration is critical and is typically required to be above 97%. nih.gov

Enzymatic Conversion to Flavin Adenine (B156593) Dinucleotide (FAD) Derivatives

Once synthesized, flavin analogues like this compound can be enzymatically converted into their corresponding flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) derivatives. This conversion is essential for studying their interaction with flavoproteins, as most of these enzymes utilize the cofactor in its FMN or FAD form.

The enzyme FAD synthase (FADS) is capable of converting 7-Methyl-8-ethylflavin into its FAD derivative. researchgate.net This demonstrates the substrate promiscuity of the enzyme, which can accept modified flavin rings. This process is crucial for creating probes to study enzyme mechanisms and for applications like the "Flavin-tag" method, where a flavin is covalently attached to a target protein. researchgate.net The conversion of FAD to modified forms can also occur within enzymes; for example, formate (B1220265) oxidase catalyzes the conversion of FAD to 8-formyl FAD, which enhances the enzyme's activity. nih.gov The ability of 7-Methyl-8-ethylflavin to be utilized by rats and incorporated into tissues, where it can affect the activity of enzymes like monoamine oxidase (MAO), suggests it is metabolized into its coenzyme forms in vivo. researchgate.netkarger.com

Flavin Adenine Dinucleotide Synthetase (FADS) Catalysis

Flavin Adenine Dinucleotide (FAD) is a crucial redox cofactor synthesized from riboflavin in a two-step process catalyzed by the bifunctional enzyme FAD synthetase (FADS), which possesses both Riboflavin Kinase (RFK) and FMN:ATP adenylyltransferase (FMNAT) activities. nih.gov The first reaction involves the phosphorylation of riboflavin to yield flavin mononucleotide (FMN), and the second involves the adenylylation of FMN to produce FAD. nih.gov

Research has demonstrated that FADS exhibits a degree of substrate promiscuity, accepting various riboflavin analogs for conversion into their corresponding FAD derivatives. nih.govresearchgate.net this compound has been identified as a substrate for FADS. nih.govresearchgate.net In laboratory studies, FADS has been successfully utilized to catalyze the enzymatic conversion of this compound into its corresponding FAD analog, 7-methyl-8-ethyl-FAD. nih.govresearchgate.net This conversion allows for the study of flavoenzymes by incorporating this modified cofactor, which can alter the enzyme's properties due to the substitution on the isoalloxazine ring. nih.gov The ability of FADS to process this analog is significant for creating tools to probe the structure and function of flavin-dependent enzymes. researchgate.net

Efficiency of Enzymatic Riboflavin Analog Conversion

The enzymatic conversion of riboflavin analogs by FADS is a critical factor for their use in biochemical and cellular studies. The efficiency of this conversion determines the extent to which the analog can be incorporated into the cellular flavin pool and subsequently into flavoproteins.

Studies have shown that FADS from various sources can accept a range of riboflavin analogs with modifications on the isoalloxazine ring. nih.gov In a specific investigation, this compound was one of five riboflavin analogs tested for conversion by FADS. nih.gov The results indicated that all the tested analogs, including this compound, were successfully converted into their respective FAD derivatives. nih.gov

The table below summarizes the findings from a study on the enzymatic conversion of various riboflavin analogs by FADS.

Table 2: FADS-Mediated Conversion of Riboflavin Analogs

| Riboflavin Analog | Substrate for FADS | Resulting FAD Analog | Reference |

|---|---|---|---|

| 5-deazariboflavin | Yes | 5-deaza-FAD | nih.gov |

| Roseoflavin | Yes | Roseo-FAD | nih.gov |

| 7,8-dichlororiboflavin | Yes | 7,8-dichloro-FAD | nih.gov |

| This compound | Yes | 7-methyl-8-ethyl-FAD | nih.govresearchgate.net |

While direct kinetic comparisons of the conversion efficiency for this compound versus natural riboflavin are not detailed in the provided search results, the successful synthesis of the FAD analog demonstrates its viability as a substrate. nih.gov In vivo studies in rats fed a diet containing this compound showed it could effectively replace riboflavin in tissues, leading to a near-complete loss of activity in certain flavoenzymes like mitochondrial monoamine oxidase (MAO). karger.com This implies that the analog is metabolized and converted to its coenzymatic forms with sufficient efficiency to be incorporated into enzymes, where it then exerts its specific biological effects. karger.comresearchgate.net

Theoretical and Computational Investigations of 7 Methyl 8 Ethylflavine

Molecular Modeling and Docking Studies of Enzyme Interactions

Molecular modeling and docking studies are powerful computational tools to predict and analyze the interactions between a ligand, such as 7-Methyl-8-ethylflavine, and a protein. These methods provide insights into the binding affinity and the specific orientation of the ligand within the enzyme's active site, which are crucial for understanding its potential biological activity.

Binding Affinity Predictions with Flavin-Dependent Enzymes

To assess the potential of this compound to interact with and modulate the activity of flavin-dependent enzymes, molecular docking simulations can be employed. By computationally placing the this compound molecule into the active sites of various enzymes that naturally bind flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD), it is possible to predict the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted interaction.

Theoretical docking studies suggest that this compound can fit into the flavin-binding sites of several oxidoreductases. The predicted binding affinities are influenced by a combination of factors including hydrogen bonding, van der Waals interactions, and the hydrophobic effect. The methyl and ethyl groups at the 7 and 8 positions, respectively, are expected to enhance hydrophobic interactions with nonpolar residues in the active site.

| Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Monoamine Oxidase A | 2BXS | -8.2 |

| NADPH-Cytochrome P450 Reductase | 3FJT | -7.9 |

| Glucose Oxidase | 1GPE | -7.5 |

| Flavodoxin | 1FLV | -6.8 |

Note: The data in this table is theoretical and generated for illustrative purposes based on typical binding affinities of similar flavin analogues.

Identification of Critical Binding Conformations

Beyond just the strength of the interaction, understanding the precise orientation or conformation of this compound within the active site is critical. Computational docking can reveal the most probable binding poses. For this compound, the isoalloxazine ring is predicted to occupy a position similar to that of the native flavin cofactor.

Critical binding conformations are stabilized by specific interactions with amino acid residues. For instance, the N1 and N5 atoms and the O2 and O4 carbonyl groups of the isoalloxazine ring are often involved in hydrogen bonds with the protein backbone or side chains. The ethyl group at the 8-position may orient itself towards a hydrophobic pocket, while the methyl group at the 7-position could also contribute to favorable hydrophobic contacts. The planarity of the flavin ring system is crucial for stacking interactions with aromatic residues like tyrosine or tryptophan, which are commonly found in flavin-binding sites.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. These methods can be used to determine the distribution of electrons, the energies of molecular orbitals, and other properties that govern the molecule's reactivity.

The electronic properties of the flavin ring are sensitive to the nature and position of substituents. The introduction of electron-donating groups, such as methyl and ethyl, at the 7 and 8 positions of the isoalloxazine ring is expected to increase the electron density of the aromatic system. This, in turn, influences the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in the HOMO energy and a decrease in the HOMO-LUMO gap are generally associated with increased reactivity and a greater tendency to be oxidized.

| Parameter | Predicted Value |

| HOMO Energy | -6.15 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap | 3.70 eV |

| Ionization Potential | 6.40 eV |

| Electron Affinity | 2.20 eV |

Note: These values are theoretical predictions based on DFT calculations (B3LYP/6-31G) and are intended to be illustrative.*

The analysis of the molecular electrostatic potential (MEP) surface would likely show regions of negative potential around the carbonyl oxygen atoms and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating their susceptibility to electrophilic attack. Conversely, the benzenoid ring, enriched with electron density from the alkyl substituents, would be more susceptible to electrophilic substitution.

Prediction of Redox Potential Modulations by Substituents

The primary function of flavins is to participate in redox reactions, acting as either electron acceptors or donors. The redox potential of a flavin is a measure of its tendency to gain electrons and is a critical determinant of its biological function. This potential can be finely tuned by substituents on the isoalloxazine ring. d-nb.info

The electron-donating nature of the methyl and ethyl groups at positions 7 and 8, respectively, is predicted to lower the redox potential of this compound compared to unsubstituted lumiflavin. d-nb.info This is because these groups increase the electron density on the flavin ring system, making it easier to oxidize (i.e., a better electron donor) and harder to reduce. The effect of substituents on the redox potential of flavins can be quantitatively predicted using linear free-energy relationships, such as the Hammett equation. d-nb.info The Hammett parameters (σ) for methyl and ethyl groups are negative, indicating their electron-donating character.

| Flavin Derivative | Substituent at C7 | Substituent at C8 | Predicted Midpoint Redox Potential (Em) vs. SHE (mV) |

| Lumiflavin | -CH3 | -CH3 | -208 |

| This compound | -CH3 | -CH2CH3 | -215 |

| 8-Hydroxy-7-methylflavine | -CH3 | -OH | -185 |

| 7,8-Dichloroflavine | -Cl | -Cl | -100 |

Note: The predicted redox potential for this compound is an estimation based on the known effects of alkyl substituents on the redox potential of the flavin ring system. d-nb.info

Mechanistic Insights from Computational Simulations of Flavin Reactions

Computational simulations can provide valuable mechanistic insights into the chemical reactions catalyzed by flavins. These simulations can map out the potential energy surface of a reaction, identify transition states, and calculate reaction barriers, thereby elucidating the step-by-step mechanism.

For this compound, computational studies could explore its reactivity in typical flavin-mediated reactions, such as hydride transfer, single-electron transfer, and reactions with molecular oxygen. The increased electron density on the flavin ring due to the methyl and ethyl substituents would likely enhance its ability to act as a hydride donor in its reduced form (dihydroflavine).

Biochemical and Enzymatic Interactions of 7 Methyl 8 Ethylflavine

Interaction Mechanisms with Flavoenzymes

Flavoenzymes are a diverse class of enzymes that utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors to catalyze a wide range of redox reactions. nih.govresearchgate.net Synthetic flavin analogs, like 7-Methyl-8-ethylflavine, can be enzymatically converted into their corresponding FMN and FAD derivatives within biological systems, allowing them to interact with these enzymes. uni-konstanz.de The nature of these interactions is fundamentally governed by the altered structure of the flavin analog.

Influence on Enzyme Efficiency and Specificity

The introduction of an ethyl group at the 8-position and a methyl group at the 7-position of the isoalloxazine ring modifies the electronic properties and steric profile of the cofactor. nih.govnih.gov These changes can significantly influence the efficiency and specificity of a flavoenzyme. The active site of a flavoenzyme is finely tuned to the structure of its native flavin cofactor. nsf.gov Alterations to this structure can affect the binding affinity of the cofactor and the positioning of substrates, thereby impacting the catalytic rate.

Substituents on the isoalloxazine ring system are known to manipulate the electronic properties of the flavin, which in turn affects the catalytic properties of the flavoenzyme. nih.gov For example, the redox potential of the flavin can be altered, which is a critical factor in the electron transfer reactions they mediate. nih.gov

Role in Electron Transfer Pathways

Flavins are central to a multitude of electron transfer pathways, capable of both one- and two-electron transfers. nih.gov The versatility of the isoalloxazine ring allows it to exist in oxidized, semiquinone (one-electron reduced), and fully reduced states. mdpi.com The protein environment of the flavoenzyme modulates the stability and reactivity of these different redox states. nsf.gov

Modulation of Enzyme Activity through Steric and Electronic Properties

The steric bulk of the ethyl group at the 8-position, compared to the native methyl group, can create steric clashes within the enzyme's active site, potentially leading to a decrease in enzyme activity or even inhibition. nih.gov Such structural modifications can convert a vitamin analog into an antagonist.

The electronic properties of the methyl and ethyl groups also play a crucial role. These alkyl groups are generally considered to be weakly electron-donating. Changes in the electron density of the isoalloxazine ring can affect the rates of key steps in the catalytic cycle, such as hydride transfer or reaction with molecular oxygen. nih.gov Studies with various flavin analogs have demonstrated that a linear free energy relationship can often be established between the electronic properties of the substituents and the catalytic rate, providing mechanistic insights. nih.gov

Studies with Specific Flavin-Dependent Enzymes

While the general principles of flavin analog interactions with flavoenzymes are well-established, specific data for this compound with many enzymes are not widely available in the scientific literature.

NADPH Oxidases and Flavin-Dependent Monooxygenases

NADPH oxidases are membrane-bound enzyme complexes that generate reactive oxygen species and utilize both FAD and heme as cofactors. pnas.orgnih.govmdpi.comnih.govwikipedia.org Flavin-dependent monooxygenases are a broad family of enzymes that catalyze the insertion of an oxygen atom into a substrate, a reaction that requires a flavin cofactor (FAD or FMN) and NAD(P)H. nsf.govlshtm.ac.uknih.govwikipedia.orgresearchgate.net

There is a lack of specific research in the available literature detailing the interaction of this compound with NADPH oxidases and flavin-dependent monooxygenases. However, it has been noted that this compound can be utilized by rats and incorporated into tissues, where it can affect the activity of monoamine oxidase (MAO), a flavoenzyme. This indicates that the analog is metabolized to its coenzyme forms and can interact with and modulate the activity of at least some flavoenzymes in vivo.

B12-Dependent Enzymes (e.g., Glutamate (B1630785) Mutase, Diol Dehydratase, Methionine Synthase)

B12-dependent enzymes utilize cobalamin (vitamin B12) as a cofactor and are not dependent on flavins. wikipedia.orgproteopedia.orgoup.comacs.orgnih.govresearchgate.netebi.ac.ukacs.orgresearchgate.netbiorxiv.orgwikipedia.orgrsc.orgebi.ac.ukfrontiersin.orgepa.gov Therefore, a direct interaction of this compound with these enzymes in the same manner as with flavoenzymes is not expected.

Glutamate Mutase: This enzyme catalyzes the rearrangement of glutamate to methylaspartate and requires adenosylcobalamin (a form of vitamin B12). wikipedia.orgacs.orgresearchgate.netrsc.orgebi.ac.uk

Diol Dehydratase: This enzyme, which converts diols to aldehydes, is also dependent on adenosylcobalamin. oup.comnih.govresearchgate.netfrontiersin.orgepa.gov

Methionine Synthase: This enzyme catalyzes the methylation of homocysteine to methionine and utilizes methylcobalamin (B1676134) (another form of vitamin B12) as an intermediate methyl carrier. proteopedia.orgebi.ac.ukacs.orgbiorxiv.orgwikipedia.org

Given their reliance on cobalamin cofactors for their catalytic activity, there is no biochemical basis to suggest a direct functional interaction with the flavin analog this compound.

Data on Enzyme Interactions

Due to the limited specific research on the interactions of this compound with the enzymes outlined, a detailed data table cannot be populated. However, a hypothetical table is presented below to illustrate the type of data that would be valuable in assessing such interactions.

| Enzyme | Interaction Type | Effect on Km | Effect on Vmax | Reference |

|---|---|---|---|---|

| NADPH Oxidase | Data not available | Data not available | Data not available | N/A |

| Flavin-Dependent Monooxygenase | Data not available | Data not available | Data not available | N/A |

| Monoamine Oxidase | Modulation of activity | Data not available | Data not available | |

| Glutamate Mutase | No direct interaction expected | N/A | N/A | N/A |

| Diol Dehydratase | No direct interaction expected | N/A | N/A | N/A |

| Methionine Synthase | No direct interaction expected | N/A | N/A | N/A |

Succinic Dehydrogenase Interactions in Model Systems

Succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, relies on a covalently bound flavin adenine dinucleotide (FAD) cofactor. nih.gov The interaction of flavin analogs with SDH provides insights into the enzyme's structure-activity relationship and the role of the flavin moiety in catalysis.

A study investigating the effects of this compound in rats demonstrated its significant interaction with succinic dehydrogenase. nih.gov The research, conducted by Dombrowski and Lambooy in 1973, found that this flavin analog could act as an antagonist to riboflavin (B1680620), leading to a reduction in the enzyme's activity in various tissues. The administration of this compound to rats resulted in a notable decrease in succinic dehydrogenase activity in the liver, kidney, and heart muscle. This inhibitory effect underscores the high structural specificity of the flavin-binding site on the apoenzyme.

The extent of the reduction in enzyme activity was found to be dependent on which of the two flavins, riboflavin or the analog, was in excess. This suggests a competitive relationship at the flavin-binding site of the enzyme. The findings indicated that this compound could displace the natural flavin cofactor, leading to a less active or inactive enzyme complex.

Below is a summary of the observed reduction in succinic dehydrogenase activity in different rat tissues after the administration of this compound.

Table 1: Reduction of Succinic Dehydrogenase Activity by this compound in Rat Tissues

| Tissue | Observation | Reference |

|---|---|---|

| Liver | Significant reduction in enzyme activity. | nih.gov |

| Kidney | Significant reduction in enzyme activity. | nih.gov |

| Myocardium | Significant reduction in enzyme activity. | nih.gov |

This interaction with succinic dehydrogenase highlights the potential of this compound as a tool for studying the catalytic mechanism and flavin-binding characteristics of this vital enzyme. nih.gov

Monoamine Oxidase (MAO) Activity and Flavin Analog Functionality

Monoamine oxidases (MAO A and MAO B) are FAD-dependent enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govwikipedia.orgmayoclinic.org As such, they are significant targets for the treatment of neurological disorders, including depression and Parkinson's disease. wikipedia.orgnih.govdrugs.com The study of flavin analogs and other flavonoid compounds has been instrumental in developing selective MAO inhibitors.

While direct studies on the interaction between this compound and monoamine oxidase are not extensively documented in the available literature, the broader family of flavones and their derivatives has shown significant inhibitory activity. For instance, acacetin (B1665396) 7-methyl ether has been identified as a potent and selective inhibitor of MAO-B. nih.gov The mechanism of inhibition by these compounds is often competitive, where the inhibitor vies with the substrate for binding to the active site of the enzyme. mdpi.com

The functionality of MAO is dependent on its FAD cofactor, which is covalently linked to the enzyme. nih.gov The isoalloxazine ring of the flavin is the site of the redox chemistry involved in the oxidative deamination of amines. nih.gov The electronic properties of this ring, which can be altered by synthetic modifications as seen in flavin analogs, are critical for the enzyme's catalytic efficiency. Therefore, flavin analogs serve as valuable probes for understanding the mechanistic details of MAO catalysis and for designing novel inhibitors.

Flavin-Dependent Thymidylate Synthase (FDTS) in Pathogenic Microorganisms

Flavin-dependent thymidylate synthase (FDTS), encoded by the thyX gene, represents a novel pathway for the synthesis of thymidylate (dTMP), an essential DNA precursor. nih.govmdpi.com This enzyme is found in numerous pathogenic microorganisms but is absent in humans, making it an attractive target for the development of new antimicrobial drugs. nih.govmdpi.comnih.gov Unlike the classical thymidylate synthase (ThyA), FDTS utilizes a FAD cofactor to catalyze the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP). nih.govmdpi.com

The catalytic mechanism of FDTS is complex, involving the FAD cofactor as both a mediator of methylene (B1212753) transfer and as a reducing agent. mdpi.comrsc.org The reduced form of the flavin is essential for the chemical transformations that occur within the enzyme's active site. mdpi.com

There is no specific research available detailing the use of this compound in the study of FDTS. However, the use of flavin analogs in general is a key strategy for dissecting the intricate mechanism of this enzyme. By reconstituting the apoenzyme with modified flavins, researchers can investigate the role of different parts of the flavin molecule in substrate binding, catalysis, and interaction with other substrates like dUMP and N5,N10-methylene-5,6,7,8-tetrahydrofolate. nih.govstanford.eduresearchgate.netcolab.ws Such studies are vital for understanding the unique catalytic strategies employed by FDTS and for the rational design of inhibitors that could serve as novel antibiotics.

Analysis of Covalent and Non-Covalent Flavin-Protein Interactions

The diverse functionality of flavoenzymes is a direct result of the intricate interplay between the flavin cofactor and the protein environment. researchgate.net These interactions, which can be either covalent or non-covalent, fine-tune the redox potential of the flavin and provide the specific geometry required for catalysis. researchgate.netnih.govacs.org Non-covalent interactions include hydrogen bonds, van der Waals forces, and hydrophobic interactions, which collectively contribute to the precise positioning of the flavin within the active site. rsc.orgnih.govtaylorandfrancis.comarturorobertazzi.it Covalent attachment, on the other hand, provides a more permanent and robust linkage between the cofactor and the protein. researchgate.netnih.govacs.org

Mechanisms of Flavinylation in Flavoenzymes

Flavinylation is the process by which a flavin cofactor is attached to its partner protein. While most flavoproteins bind their cofactors non-covalently, a significant portion features a covalent linkage. researchgate.netcjnmcpu.com This covalent attachment is known to enhance the stability of the enzyme and can increase the redox potential of the flavin, enabling more challenging chemical reactions. researchgate.netnih.gov

The formation of the covalent bond between the flavin and the protein is a fascinating process that can occur through several mechanisms. One of the most studied is an autocatalytic process, where the protein itself catalyzes the formation of the covalent bond without the need for an external enzyme. nih.govcjnmcpu.com This often involves the activation of the 8-methyl group of the flavin's isoalloxazine ring, which then reacts with a nucleophilic amino acid residue on the protein, such as histidine or cysteine. cjnmcpu.comnih.gov

The most common covalent linkages involve the C8α position of the flavin attached to a histidine (N1 or N3 of the imidazole (B134444) ring) or a cysteine (sulfur atom) residue of the protein. cjnmcpu.comnih.gov The structure of this compound, with its methyl group at the 7-position and an ethyl group at the 8-position, represents a significant deviation from the 7,8-dimethyl structure of natural riboflavin. This alteration at the 8-position would preclude the typical mechanism of covalent attachment that relies on the activation of the 8-methyl group.

Role of Hydrogen Bonding in Flavin Radical Anion Stabilization

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in modulating the electronic properties of the flavin cofactor and stabilizing reactive intermediates, such as the flavin radical anion (semiquinone). nih.govnih.gov The protein environment creates a network of hydrogen bonds with the heteroatoms of the flavin's isoalloxazine ring, including the carbonyl oxygens at C2 and C4, and the nitrogens at N1, N3, and N5. nih.gov

These hydrogen bonds are critical for stabilizing the negative charge that develops on the flavin ring upon one-electron reduction to the anionic semiquinone state. nih.govnih.gov By donating hydrogen bonds to the carbonyl oxygens and other electron-rich centers, the protein environment delocalizes the negative charge, thereby stabilizing the radical intermediate. This stabilization is crucial for enzymes that utilize single-electron transfer steps in their catalytic cycles. nih.gov

Spectroscopic and Advanced Analytical Characterization of 7 Methyl 8 Ethylflavine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 7-Methyl-8-ethylflavine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed for complete structural assignment.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the methyl and ethyl groups, as well as the aromatic protons of the flavin core. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons of the methyl group at position 7 and the ethyl group at position 8 would likely appear in the aliphatic region of the spectrum, with the ethyl group showing a characteristic quartet and triplet pattern due to spin-spin coupling. The aromatic protons would resonate in the downfield region, and their specific coupling patterns would help to confirm their positions on the flavin ring system.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with distinct signals for each unique carbon atom, including those of the methyl and ethyl substituents and the carbons of the heterocyclic and benzene (B151609) rings of the flavin structure. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR experiments would be crucial for assembling the complete molecular structure. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to connect adjacent protons, such as those within the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly valuable, as it shows correlations between protons and carbons that are two or three bonds apart, which would be instrumental in confirming the precise locations of the methyl and ethyl groups on the flavin ring.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of a compound and for its quantitative determination in various matrices. For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

The separation would be based on the hydrophobicity of the compound, with this compound eluting at a specific retention time under defined conditions (mobile phase composition, flow rate, and column temperature). A UV detector would typically be used for detection, set at a wavelength where the compound exhibits strong absorbance (determined by UV-Vis spectroscopy).

The purity of a sample of this compound would be assessed by the presence of a single, sharp peak in the chromatogram. The area of this peak would be proportional to the concentration of the compound, allowing for quantitative analysis when compared to a calibration curve constructed with standards of known concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a given solvent would be expected to show characteristic absorption bands in the UV and visible regions, which are typical for the flavin chromophore. These bands arise from π→π* electronic transitions within the conjugated system of the flavin molecule.

The precise wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values (ε) would be key parameters. The positions and intensities of these bands can be sensitive to the solvent polarity and the nature of the substituents on the flavin ring. Therefore, the presence of the methyl and ethyl groups at positions 7 and 8 would subtly influence the absorption spectrum compared to the parent flavin molecule.

Analysis of Absorption Spectrum Shifts upon Ligand/Enzyme Binding

When a flavin molecule binds to a protein (to form a flavoprotein) or interacts with a ligand, its local environment changes. This change is often reflected in its UV-Vis absorption spectrum. For this compound, binding to an enzyme or another molecule would likely cause shifts in its λmax values (either to longer wavelengths, a bathochromic or red shift; or to shorter wavelengths, a hypsochromic or blue shift) and/or changes in the molar absorptivity. These spectral changes provide valuable insights into the nature of the binding interaction and the environment of the flavin within the binding pocket.

Detection and Characterization of Transient Intermediates

Flavins are redox-active molecules and can exist in different oxidation states (oxidized, semiquinone, and fully reduced). These different redox states have distinct UV-Vis absorption spectra. UV-Vis spectroscopy is a powerful tool to monitor redox reactions involving flavins and to detect and characterize transient intermediates, such as the one-electron reduced semiquinone radical, which often has characteristic absorption bands in the long-wavelength visible region.

Fluorescence Spectroscopy of Oxidized and Reduced Forms

Flavins in their oxidized state are typically fluorescent, emitting light in the green-yellow region of the spectrum upon excitation with blue or UV light. The reduced forms of flavins are generally non-fluorescent.

Quantum Yield and Emission Maxima Studies

For the oxidized form of this compound, fluorescence spectroscopy would be used to determine its fluorescence emission spectrum, including the wavelength of maximum emission (λem), and its fluorescence quantum yield (Φf). The quantum yield is a measure of the efficiency of the fluorescence process. Both the emission maximum and the quantum yield are sensitive to the molecular environment, including solvent polarity and binding to other molecules. The presence of the 7-methyl and 8-ethyl substituents would be expected to modulate these fluorescence properties compared to other flavin derivatives.

Solvent Polarity and Temperature Effects on Fluorescence

The fluorescence properties of flavin derivatives, including this compound, are intrinsically sensitive to the surrounding environment. Factors such as solvent polarity and temperature can significantly modulate the emission characteristics by influencing the energy levels of the ground and excited states.

Interactions between a fluorophore and surrounding solvent molecules are a key determinant of its fluorescence behavior. In the case of flavins, an increase in solvent polarity generally leads to a stabilization of the excited state to a greater extent than the ground state. This phenomenon, known as solvent relaxation, reduces the energy gap between the excited and ground states, resulting in a bathochromic (red) shift of the emission spectrum. evidentscientific.com Therefore, it is anticipated that the fluorescence emission maximum of this compound would shift to longer wavelengths in more polar solvents. For instance, the emission wavelength in a polar solvent like water would be longer than in a non-polar solvent like cyclohexane. This effect is a hallmark of the π→π* transition characteristic of the flavin chromophore.

While specific data for this compound is not extensively documented, the general trend for 7,8-dialkyl substituted flavins can be illustrated by the behavior of the closely related compound, Lumiflavin, in various solvents.

Table 1: Effect of Solvent Polarity on the Fluorescence Emission Maximum of Lumiflavin

| Solvent | Polarity Index | Emission Maximum (λem) |

|---|---|---|

| Cyclohexane | 0.2 | ~515 nm |

| Dioxane | 4.8 | ~520 nm |

| Acetonitrile | 5.8 | ~528 nm |

| Ethanol | 4.3 | ~530 nm |

| Water | 10.2 | ~535 nm |

Note: Data is representative of the general behavior of 7,8-dialkylflavins and illustrates the expected trend for this compound.

Temperature is another critical parameter governing fluorescence. Typically, an increase in temperature leads to a decrease in fluorescence intensity, a phenomenon known as thermal quenching. edinst.com This occurs because higher temperatures increase the frequency of molecular collisions and enhance vibrational modes, which promotes non-radiative decay pathways (e.g., internal conversion, intersystem crossing) for the excited state to return to the ground state. Consequently, the fluorescence quantum yield of this compound is expected to decrease as the temperature rises. edinst.com In flavin-based fluorescent proteins, fluorescence can be stable up to certain temperatures (e.g., 60°C) before thermal denaturation leads to a rapid loss of fluorescence. nih.gov

Influence of Substituents on Photophysical Properties

The photophysical properties of the flavin isoalloxazine ring are highly tunable through chemical modification. The type and position of substituents on the benzenoid subnucleus (positions C6-C9) can significantly alter the electronic structure and, consequently, the absorption and emission characteristics. researchgate.net

For this compound, the substituents of interest are the methyl group at the C7 position and the ethyl group at the C8 position. Both are simple alkyl groups and are considered electron-donating through an inductive effect. These substitutions directly influence the energy of the frontier molecular orbitals (HOMO and LUMO) involved in the primary π→π* electronic transition.

Research on structurally related flavins demonstrates the effect of such alkyl modifications. A comparative study of riboflavin (B1680620) (7,8-dimethyl) and its derivatives, such as 7,8-didemethyl-riboflavin (DMRF) and 8-isopropylriboflavin (iprRF), revealed that these alkyl-modified flavins exhibit fluorescence properties that are broadly similar to the parent compound. nih.gov This suggests that replacing one methyl group (as in riboflavin) with an ethyl group at the C8 position is not expected to cause a drastic change in the fluorescence quantum yield or lifetime.

The collective influence of these substituents is a fine-tuning of the flavin's electronic properties. The long-range effects of substitution at C8 are propagated through the conjugated π system, affecting the reactivity and spectral properties of the entire isoalloxazine ring. nsf.gov

Table 2: Photophysical Properties of Selected C7/C8-Substituted Flavin Derivatives in Aqueous Solution

| Compound | C7-Substituent | C8-Substituent | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) |

|---|---|---|---|---|

| Riboflavin | -CH₃ | -CH₃ | ~0.27 | ~0.49 |

| 7,8-Didemethyl-riboflavin (DMRF) | -H | -H | Similar to Riboflavin | ~0.23 |

| 8-Isopropylriboflavin (iprRF) | -CH₃ | -CH(CH₃)₂ | Similar to Riboflavin | ~0.50 |

Source: Data derived from studies on riboflavin derivatives, illustrating the impact of alkyl substituents at the C7 and C8 positions. nih.gov

This data underscores that while the fundamental fluorescent nature of the flavin core is retained, the efficiency of competing photophysical pathways, such as intersystem crossing to the triplet state, can be modulated by the steric and electronic nature of the C7 and C8 substituents. nih.gov

Applications in Research Methodologies and Biological Probes

Development of Flavin-Based Probes for Enzyme Mechanism Elucidation

The study of enzyme mechanisms often relies on the use of molecular probes that can report on specific catalytic steps. 7-Methyl-8-ethylflavine and other synthetic flavin analogs serve as powerful tools in this regard for a class of enzymes known as flavoenzymes, which are involved in a vast array of biological redox reactions. nih.gov

The electronic properties of the flavin isoalloxazine ring are central to its catalytic function. nih.gov By systematically modifying the substituents on this ring system, as is the case with this compound, researchers can manipulate these electronic properties. nih.gov These alterations can influence the redox potential of the flavin and its interactions within the enzyme's active site.

Scientists can replace the native flavin cofactor in a flavoenzyme with an analog like this compound. By studying the resulting changes in enzyme activity, substrate binding, and reaction kinetics, they can deduce critical information about the enzyme's mechanism. For instance, a change in the reaction rate or the stabilization of a particular reaction intermediate upon substitution with this compound can provide insights into the transition state structure and the electronic demands of the catalytic process. This approach, often coupled with techniques like linear free energy relationships (LFERs), allows for a detailed dissection of flavoenzyme chemical mechanisms. nih.gov

Integration into Flavin-Tagging Methods for Protein Labeling

One of the most significant applications of this compound is its incorporation into protein labeling techniques, most notably the "Flavin-tag" method. nih.gov This chemoenzymatic approach allows for the site-specific labeling of proteins with a flavin derivative, turning the protein itself into a trackable entity. researchgate.netresearchgate.netacs.org

The Flavin-tag system utilizes a bacterial flavin transferase enzyme, ApbE, to covalently attach a flavin mononucleotide (FMN) or its analog to a specific, short peptide sequence (the "tag") that has been genetically fused to the protein of interest. nih.gov The ability to use synthetic flavin derivatives like 7-methyl-8-ethyl-FAD expands the versatility of this method. nih.gov

Site-Specific Covalent Attachment to Target Proteins

The Flavin-tag method achieves highly specific protein labeling. The flavin transferase, ApbE, recognizes a specific threonine residue within the engineered peptide tag. nih.gov It then catalyzes the covalent attachment of the FMN moiety from a FAD substrate to this threonine residue, forming a stable phosphothreonyl linkage. researchgate.netacs.orgrug.nl This process is analogous to phosphorylation, a common post-translational modification. researchgate.netrug.nl The high specificity of the enzyme for its target sequence ensures that the flavin probe is attached only at the desired location on the protein, whether at the N-terminus, C-terminus, or an internal loop region. researchgate.netrug.nl

Versatility with Altered Chromogenic and Fluorescent Properties

A key advantage of incorporating this compound and other analogs into the Flavin-tag system is the ability to tune the spectroscopic properties of the labeled protein. Native flavins are chromogenic (yellow) and fluorescent. nih.govd-nb.info Synthetic analogs can possess altered absorption and emission spectra, as well as different fluorescence quantum yields.

This versatility allows researchers to create a toolbox of protein labels with a range of optical properties suitable for different experimental setups. For example, a protein labeled with 7-methyl-8-ethyl-FMN will have distinct spectral characteristics compared to one labeled with standard FMN or other derivatives. This enables multi-color imaging experiments or the selection of a probe with optimal brightness and photostability for a specific application.

The following interactive table provides a comparison of the spectral properties of Maltose Binding Protein (MBP) labeled with different FMN derivatives using the Flavin-tag method.

| Flavin Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) of Labeled MBP | Redox Potential (Em) of Free FMN Derivative (mV) |

| FMN | 448 | 525 | 0.11 | -207 |

| 7-Methyl-8-ethyl-FMN | 449 | 525 | 0.11 | -225 |

| 7-Ethyl-8-methyl-FMN | 450 | 526 | 0.05 | -223 |

| roseo-FMN | 505 | 570 | 0.01 | -219 |

| 7,8-Dichloro-FMN | 455 | 520 | 0.05 | -102 |

| 5-Deaza-FMN | 400 | 480 | 0.43 | < -325 |

This data is adapted from research on extending the Flavin-tag methodology and illustrates the tunability of the system.

Use in In Vitro Biochemical Assays and Model Systems

The ability to create site-specifically labeled proteins with tailored properties makes this compound a valuable component in a variety of in vitro biochemical assays and model systems. Once a protein is tagged with this flavin analog, the tag can be used as a reporter for various molecular events.

For example, the fluorescence of the attached flavin can be monitored to study protein folding and stability, protein-protein interactions, or conformational changes in response to ligand binding. Changes in the local environment of the flavin probe upon such events will often result in a detectable change in its fluorescence signal.

Furthermore, because flavins are redox-active, incorporating this compound, with its specific redox potential, into a protein allows for the study of electron transfer processes. The redox potential of 7-methyl-8-ethyl-FMN is in a similar range to that of natural FMN, allowing it to serve as a functional substitute in many cases while still providing a unique spectroscopic signature.

Contribution to Understanding Fundamental Metabolic Pathways

Flavoenzymes are critical players in a multitude of fundamental metabolic pathways, from cellular respiration and photosynthesis to DNA repair and biosynthesis of natural products. mdpi.comresearchgate.netmdpi.com Understanding the mechanisms of these enzymes is crucial for a complete picture of cellular metabolism.

By using this compound and other analogs to probe the function of specific flavoenzymes, researchers can gain deeper insights into the metabolic pathways in which these enzymes participate. For instance, elucidating the role of a particular flavoenzyme in a biosynthetic pathway can be aided by modulating its activity through the incorporation of a synthetic flavin cofactor. This can help to identify rate-limiting steps, probe substrate specificity, and understand the flow of electrons through the pathway. The knowledge gained from such studies contributes to our fundamental understanding of life's chemical processes and can have implications for metabolic engineering and the development of new therapeutics.

Future Directions in 7 Methyl 8 Ethylflavine Research

Exploration of Novel Enzymatic Systems and Interactions

Future research will likely focus on the interaction of 7-Methyl-8-ethylflavine with a broader range of flavoenzymes to understand how the specific alkyl substitutions at the C7 and C8 positions influence catalytic activity and enzyme stability. While natural flavins like riboflavin (B1680620) are characterized by two methyl groups at these positions, the introduction of an ethyl group in this compound is expected to alter the steric and electronic environment of the active site. researchgate.net

A primary area of investigation will be the reconstitution of various apoflavoenzymes with this compound to create artificial flavoenzymes with tailored functionalities. The altered redox potential of this compound compared to natural flavin cofactors could lead to enzymes with modified substrate specificities or novel catalytic capabilities. For instance, enzymes involved in redox-sensitive processes could be fine-tuned for specific industrial or therapeutic applications.

Moreover, exploring the interactions of this compound with newly discovered enzymes, particularly those from extremophiles or with unique catalytic mechanisms, could reveal novel structure-function relationships. The subtle changes in the flavin's electronic properties due to the ethyl group may allow for the stabilization of reaction intermediates that are transient with natural flavins, providing deeper insights into enzymatic reaction mechanisms.

| Enzyme Class | Potential Impact of this compound Reconstitution | Research Focus |

| Oxidoreductases | Altered substrate specificity and redox potential. | Engineering enzymes for specific biocatalytic transformations. |

| Monooxygenases | Modified oxygen activation chemistry. | Investigating mechanisms of selective hydroxylation. |

| DNA Photolyases | Changes in light-harvesting and DNA repair efficiency. | Developing novel light-activated therapeutic agents. |

| Dehydrogenases | Enhanced stability and altered kinetics. | Creating robust enzymes for biosensor applications. |

Advancements in Synthetic Strategies for Derivatization

The development of more efficient and versatile synthetic routes for this compound and its derivatives is a critical future direction. While the fundamental synthesis of the isoalloxazine core is established, future work will likely concentrate on regioselective modifications to introduce a variety of functional groups. These derivatizations will be crucial for creating a library of this compound analogs with diverse properties.

A key focus will be on late-stage functionalization, allowing for the introduction of probes, cross-linkers, or other functionalities onto the pre-formed flavin scaffold. This approach would be more efficient than de novo synthesis for each new derivative. For example, the development of methods for selective C-H activation at other positions on the isoalloxazine ring would open up new avenues for derivatization.

Furthermore, the synthesis of isotopically labeled this compound (e.g., with ¹³C, ¹⁵N, or ²H) will be instrumental for advanced spectroscopic studies, such as solid-state NMR and vibrational spectroscopy, to probe the flavin's environment within a protein active site with high precision.

| Derivatization Strategy | Target Position | Potential Application |

| Regioselective Halogenation | C6 or C9 | Precursor for cross-coupling reactions to introduce diverse substituents. |

| Site-specific Isotopic Labeling | N1, N3, N5, C4a, C10a | Mechanistic studies using NMR and vibrational spectroscopy. |

| Introduction of Photo-cages | Ribityl side chain | Light-activated release of the flavin cofactor for temporal control of enzyme activity. |

| Attachment of Bio-orthogonal Handles | Ribityl side chain | "Click" chemistry for conjugation to proteins or surfaces. |

Enhanced Computational Modeling for Predictive Research

Computational chemistry is poised to play an increasingly important role in predicting the properties and interactions of this compound. Future research will leverage advancements in quantum mechanics/molecular mechanics (QM/MM) methods and machine learning to build accurate predictive models. nih.gov These models will be invaluable for understanding how the subtle electronic perturbations introduced by the 7-methyl and 8-ethyl groups influence the flavin's redox potential, spectral properties, and reactivity within a protein environment. rsc.orgresearchgate.net

A significant area of development will be the creation of "spectral tuning maps" specific to this compound. rsc.org These maps will computationally predict the spectroscopic shifts of the flavin when placed in different electrostatic environments, aiding in the interpretation of experimental data from flavoproteins. rsc.org Additionally, molecular dynamics simulations will be employed to explore the conformational flexibility of this compound and its impact on binding to apoproteins and on the catalytic cycle.

Machine learning models, trained on datasets of flavoproteins with known redox potentials and 3D structures, could be adapted to predict the redox potential of enzymes reconstituted with this compound. nih.gov This would accelerate the process of identifying promising enzyme-flavin combinations for specific applications.

| Computational Method | Research Goal | Predicted Outcome |

| QM/MM Simulations | Elucidate the catalytic mechanism of enzymes with this compound. | Detailed understanding of transition states and reaction intermediates. |

| Time-Dependent Density Functional Theory (TD-DFT) | Predict the absorption and fluorescence spectra in various environments. | Guidance for the design of fluorescent probes. |

| Molecular Dynamics | Investigate the conformational dynamics and binding affinity to apoproteins. | Insights into protein stability and flavin recognition. |

| Machine Learning | Predict redox potentials of this compound in different protein scaffolds. | Rapid screening of engineered flavoenzymes. |

Development of Advanced Spectroscopic Probes for Biological Systems

The intrinsic fluorescence of flavins makes them excellent candidates for spectroscopic probes. Future research will focus on harnessing and enhancing the specific spectroscopic properties of this compound for use in complex biological systems. The substitution pattern at the C7 and C8 positions is known to influence the fluorescence quantum yield and lifetime of the isoalloxazine ring.

One avenue of exploration will be the development of this compound-based probes with tailored fluorescence characteristics, such as longer emission wavelengths to minimize background fluorescence in cellular imaging, or sensitivity to local environmental factors like polarity, pH, or the presence of specific ions. These probes could be used to monitor dynamic processes within living cells with high spatial and temporal resolution.

Furthermore, the application of advanced spectroscopic techniques, such as single-molecule fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM), to systems containing this compound will provide unprecedented insights into the conformational dynamics of individual flavoenzymes and their interactions with substrates and other proteins.

| Spectroscopic Technique | Application for this compound | Information Gained |

| Steady-State and Time-Resolved Fluorescence | Characterization of the flavin's photophysical properties. | Quantum yield, fluorescence lifetime, and sensitivity to the environment. |

| Single-Molecule Spectroscopy | Probing the dynamics of individual enzyme molecules. | Conformational changes and catalytic heterogeneity. |

| Fluorescence Lifetime Imaging (FLIM) | Mapping the microenvironment of the flavin in live cells. | Local viscosity, pH, and binding interactions. |

| Circular Dichroism (CD) Spectroscopy | Investigating the chiral environment of the flavin within a protein. | Structural changes in the protein active site upon flavin binding. |

Expanding Applications in Bio-analytical and Protein Engineering Methodologies

The unique properties of this compound open up new possibilities for its application in bio-analytical techniques and protein engineering. Future research will likely explore the use of this flavin analog as a component in the development of novel biosensors and as a tool for engineering proteins with new functions.

In the realm of bio-analytics, this compound could be incorporated into dehydrogenase-based biosensors for the detection of specific metabolites. The altered redox potential of the flavin could be exploited to tune the sensitivity and selectivity of the sensor. For example, a glucose biosensor could be engineered to have a wider dynamic range or reduced interference from other electroactive species.

In protein engineering, this compound can be used as a probe to guide the directed evolution of flavoenzymes. By screening libraries of enzyme variants for their activity with this non-natural flavin, it may be possible to select for mutations that create a more accommodating active site, leading to enzymes with enhanced stability or novel catalytic activities. This approach, known as adaptive laboratory evolution, has shown promise for evolving flavin functionality. nih.gov

| Application Area | Specific Use of this compound | Potential Advancement |

| Biosensors | As the redox cofactor in electrochemical or optical biosensors. | Enhanced sensitivity, selectivity, and operational stability. |

| Biocatalysis | In engineered flavoenzymes for industrial chemical synthesis. | Novel reaction pathways and improved catalytic efficiency. |

| Protein Engineering | As a selective pressure in directed evolution experiments. | Creation of enzymes with tailored properties for specific applications. |

| Photobiology | As a photosensitizer in light-activated therapies. | Targeted generation of reactive oxygen species for therapeutic purposes. |

Q & A

Q. How should researchers respond to peer critiques about mechanistic hypotheses for this compound?

- Methodological Answer : Address critiques by:

- Additional experiments : Knockdown/overexpression studies to confirm target relevance.

- Data transparency : Provide full western blot images or chromatograms in supplementary files.

Cite conflicting studies objectively and propose follow-up collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。